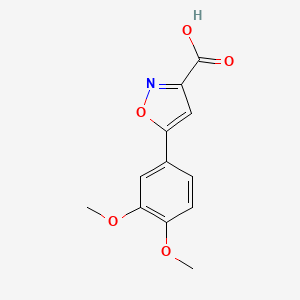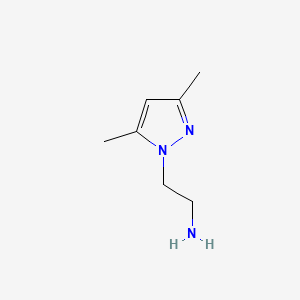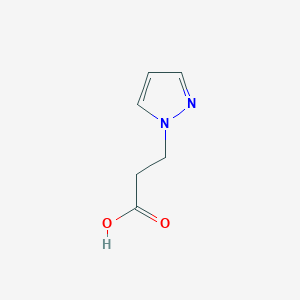
5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Vue d'ensemble
Description
5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, or 5-DMPO, is a novel chemical compound that has been studied for its potential applications in scientific research. It is a derivative of the 1,3,4-oxadiazole class of compounds, which are known for their ability to act as ligands and chelating agents. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and medicine.
Applications De Recherche Scientifique
Antimicrobial Activity
The 1,3,4-oxadiazole derivatives have been studied for their potential as antimicrobial agents. The N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole have shown inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. This suggests that compounds derived from this oxadiazole could be developed into new antimicrobial drugs .
Anti-Proliferative Activity
These compounds have also been evaluated for their anti-proliferative effects against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cells. Some derivatives have demonstrated significant activity, indicating the potential for development into anticancer therapies .
DNA Interaction Studies
Derivatives of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole have been synthesized and characterized for their ability to interact with DNA. These interactions are crucial for understanding the mechanism of action of potential therapeutic agents and for designing drugs with specific targets within the DNA structure .
Drug-Resistant Cell Line Activity
The activity of these compounds against drug-resistant cell lines has been a subject of research. Although not all derivatives show re-sensitization or reversal of multidrug resistance, the study of these interactions is vital for overcoming challenges in current cancer treatments .
Synthesis of N-Mannich Bases
The synthesis of N-Mannich bases from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole is an important application in medicinal chemistry. These bases serve as intermediates for further chemical modifications, leading to the development of compounds with varied biological activities .
Pharmacological Properties
The oxadiazole nucleus is a key structural component in several drugs with diverse pharmacological properties. Research into the applications of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole can contribute to the discovery of new drugs with antibacterial, antiretroviral, anticancer, anti-obesity, antidiabetic, and antihypertensive properties .
Propriétés
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-14-7-4-3-6(5-8(7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWPUJJRZSGNEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326763 | |
| Record name | 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60135-71-9 | |
| Record name | 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine a promising candidate for anticancer drug development?
A1: Research indicates that 5-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (6h in the study) demonstrated significant anticancer activity against a panel of cancer cell lines, including melanoma, leukemia, colon, lung, CNS, ovarian, renal, breast, and prostate cancer. [] The study highlights that this compound showed particular efficacy against the NCI-H522, K-562, MOLT-4, LOX-IMVI, and HL-60(TB) cell lines at a concentration of 10 μM. [] Notably, 6h outperformed the known anticancer drug imatinib in inhibiting the growth of 36 out of 54 cancer cell lines common to both studies. [] These findings suggest that this compound holds potential for further investigation as a novel anticancer agent.
Q2: What is the SAR (Structure-Activity Relationship) significance of the 3,4-dimethoxyphenyl and 4-(trifluoromethyl)phenyl moieties in this compound?
A2: While the specific roles of the 3,4-dimethoxyphenyl and 4-(trifluoromethyl)phenyl groups in this compound's activity haven't been explicitly elucidated in the provided research, it's important to note that these structural motifs are present in other bioactive molecules, including known anticancer agents like SU-101, IMC38525, and FTAB. [] Further investigation into the SAR of this compound, including modifications to these groups, is crucial to understanding their contributions to its anticancer activity, potency, and selectivity. This knowledge would be invaluable in designing more potent and specific anticancer drugs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine](/img/structure/B1269440.png)


![5-Phenethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B1269450.png)



![5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269458.png)
![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269460.png)
![4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269461.png)

